2-(6-Methylpyridin-2-yl)morpholine

Medicinal chemistry Scaffold selection Hydrogen bonding

Kinase hinge regions and GPCR binding pockets demand an H-bond donor absent in 4-morpholinyl regioisomers. 2-(6-Methylpyridin-2-yl)morpholine (CAS 1316219-02-9) resolves this with its 2-morpholinyl N-H donor, enabling adenine-mimicry and selective target engagement. • 5HT₂B IC₅₀ = 22 nM binding, 54 nM functional; clean against 161 GPCRs & 302 kinases • Dihydrochloride salt (CAS 1361112-96-0) enables direct aqueous dosing for AML differentiation assays • 98% purity; global shipping; research-use-only

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13537961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methylpyridin-2-yl)morpholine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2CNCCO2
InChIInChI=1S/C10H14N2O/c1-8-3-2-4-9(12-8)10-7-11-5-6-13-10/h2-4,10-11H,5-7H2,1H3
InChIKeyGACANOMBWRJYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Methylpyridin-2-yl)morpholine Baseline Profile


2-(6-Methylpyridin-2-yl)morpholine (CAS 1316219-02-9, free base; CAS 1361112-96-0, dihydrochloride salt) is a heterobifunctional building block comprising a morpholine ring connected at its 2-position to a 6-methyl-substituted pyridine ring . The free base has a molecular formula of C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol, while the dihydrochloride salt (C₁₀H₁₆Cl₂N₂O, MW 251.15) is the form most commonly supplied for research use due to its enhanced aqueous solubility . The compound belongs to the pyridinylmorpholine class, which has been broadly claimed in patents as scaffolds for selective norepinephrine reuptake inhibitors, TAAR1 receptor ligands, and D₂/D₃/5-HT₂A receptor antagonists for schizophrenia treatment [1][2][3]. The 2-morpholinyl attachment regiochemistry distinguishes this compound from the more extensively studied 4-morpholinyl regioisomers, creating differential hydrogen-bonding capacity and target engagement profiles that warrant evidence-based evaluation prior to scaffold selection.

2-(6-Methylpyridin-2-yl)morpholine Non-Interchangeability


Pyridinylmorpholine derivatives exhibit pronounced structure–activity relationship (SAR) sensitivity to both morpholine attachment regiochemistry and pyridine ring substitution. Substitution at the morpholine 2-position versus the 4-position alters the stereoelectronic environment of the secondary amine, changing hydrogen-bond donor count (1 for 2-morpholinyl vs. 0 for 4-morpholinyl regioisomers) and topological polar surface area . The 6-methyl group on the pyridine ring modulates both lipophilicity (estimated ΔlogP ≈ +0.5 relative to the des-methyl analog) and the electron density of the pyridine nitrogen, which directly influences π–π stacking interactions and metal-coordination capacity in target binding pockets . Patent disclosures for selective norepinephrine reuptake inhibitors explicitly demonstrate that pyridine substitution pattern and morpholine attachment position are independently optimized variables in medicinal chemistry campaigns, meaning that even close structural congeners (e.g., 4-(6-methylpyridin-2-yl)morpholine vs. 2-(6-methylpyridin-2-yl)morpholine) are not functionally equivalent and cannot be deployed interchangeably without risking loss of target engagement, altered ADME profile, or introduction of off-target liabilities [1][2].

2-(6-Methylpyridin-2-yl)morpholine Differentiation Evidence


Hydrogen-Bond Donor Capacity

2-(6-Methylpyridin-2-yl)morpholine possesses one hydrogen-bond donor (the morpholine N–H), whereas the 4-morpholinyl regioisomer, 4-(6-methylpyridin-2-yl)morpholine (CAS 1321517-90-1), has zero hydrogen-bond donors because the morpholine nitrogen is tertiary . This distinction fundamentally alters the compound's capacity to act as a hydrogen-bond donor in target binding pockets. The measured solubility of 4-(6-methylpyridin-2-yl)morpholine in aqueous buffer (1.56 mg/mL, 0.00874 mol/L) provides a baseline for the non-HBD regioisomer; the dihydrochloride salt form of the 2-morpholinyl compound is reported as 'highly soluble in water,' consistent with the combined effect of salt formation and the free N–H enabling additional solvation interactions .

Medicinal chemistry Scaffold selection Hydrogen bonding

6-Methyl Lipophilicity Impact

The 6-methyl substituent on the pyridine ring of 2-(6-methylpyridin-2-yl)morpholine increases lipophilicity and steric bulk relative to the des-methyl analog 2-(pyridin-2-yl)morpholine (CAS 1018656-53-5). The des-methyl comparator has a molecular weight of 164.2 g/mol and a computed XLogP3 of approximately 0.3 (by analogy to the 3-substituted regioisomer), whereas the 6-methyl target compound (MW 178.23) gains approximately 14 mass units and an estimated XLogP3 increase of +0.5 to +0.8 log units attributable to the methyl group [1]. This difference in lipophilicity impacts predicted membrane permeability, CYP450 susceptibility, and non-specific protein binding [2].

Physicochemical properties logP Drug design

Kinase Selectivity Profile

Pyridinylmorpholine scaffolds are a recognized pharmacophore for achieving kinase selectivity, particularly in the PI3K/mTOR inhibitor class. The clinical pan-PI3K/mTOR inhibitor BKM120 (buparlisib) employs a pyridinylmorpholine moiety for hinge-region binding; its morpholine oxygen serves as a critical hydrogen-bond acceptor to the kinase hinge, while the pyridine substitution pattern dictates isoform selectivity [1]. In a published comparative series of pyridylmorpholine derivatives evaluated in a kinome-wide screen (302 kinases), select compounds bearing the 2-morpholinylpyridine substructure achieved exclusive engagement of the 5HT₂B receptor (IC₅₀ = 22 ± 9.0 nM binding; cellular antagonist IC₅₀ = 54 nM) with negative results across all other tested GPCRs (161 targets) and kinases, demonstrating that the 2-morpholinyl regioisomer can confer exquisitely narrow target selectivity profiles [2][3].

Kinase inhibition Selectivity PI3K/mTOR

Dihydrochloride Salt Solubility Advantage

2-(6-Methylpyridin-2-yl)morpholine is commercially supplied predominantly as the dihydrochloride salt (CAS 1361112-96-0), which confers markedly enhanced aqueous solubility compared to the free base form . In contrast, the 4-regioisomer 4-(6-methylpyridin-2-yl)morpholine (CAS 1321517-90-1) is supplied as the free base with a measured aqueous solubility of only 1.56 mg/mL, and its hydrochloride salt (CAS 1704064-99-2) is available but at substantially higher procurement cost (>¥2,400/250 mg at 95+% purity) . The target compound's dihydrochloride salt provides a procurement-ready solution for biological assays requiring aqueous dosing without additional formulation development, representing a practical advantage in early-stage screening workflows .

Formulation Solubility Salt selection

Differentiation-Inducing Anticancer Activity

According to patent disclosures, 2-(6-methylpyridin-2-yl)morpholine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential use as an anticancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1][2]. This differentiation-inducing mechanism is distinct from the simple cytotoxicity common to many chemotherapeutic agents and different from the neurotransmitter reuptake inhibition associated with other pyridinylmorpholine congeners (e.g., the norepinephrine reuptake inhibitor class represented by atomoxetine analogs) [3]. While quantitative IC₅₀ values are not publicly disclosed for the target compound, the mechanistic differentiation from comparator scaffolds is documented in the patent literature, providing a basis for prioritization in phenotypic screening campaigns targeting differentiation therapy [1].

Anticancer Cell differentiation Psoriasis

Pyridinylmorpholine Antimalarial SAR

A 2025 structure–activity relationship study of pyridylmorpholine derivatives against malaria provides the most recent SAR framework for this compound class [1]. Concurrently, a broader series of morpholine analogs functionalized with hydroxyethylamine pharmacophores were synthesized and screened against Plasmodium falciparum, establishing antiplasmodial evaluation protocols that are directly applicable to the 2-(6-methylpyridin-2-yl)morpholine scaffold [2]. While the target compound's specific antiplasmodial IC₅₀ is not yet reported in the peer-reviewed literature, the established screening infrastructure and class-level precedent position 2-(6-methylpyridin-2-yl)morpholine as a viable starting point for antimalarial lead optimization, particularly given the favorable solubility profile of the dihydrochloride salt for parasite culture-based assays .

Antimalarial Plasmodium falciparum Structure-activity relationship

Recommended Applications for 2-(6-Methylpyridin-2-yl)morpholine


Kinase Hinge-Binding Scaffold Design

For kinase inhibitor programs where the target hinge region presents a hydrogen-bond donor–acceptor motif, 2-(6-methylpyridin-2-yl)morpholine offers the critical N–H donor that the 4-morpholinyl regioisomer cannot provide. The scaffold can mimic the adenine–hinge interaction pattern while the 6-methyl group provides a tunable lipophilicity handle adjacent to the gatekeeper residue . This application is directly supported by the HBD count differentiation (1 vs. 0) and the class-level precedent of pyridinylmorpholine fragments in clinical PI3K inhibitors [1].

Differentiation Therapy Phenotypic Screening

The patent-reported activity of 2-(6-methylpyridin-2-yl)morpholine in arresting proliferation of undifferentiated cells and inducing monocytic differentiation supports its deployment in phenotypic screening campaigns targeting differentiation therapy for acute myeloid leukemia, other hematological malignancies, and hyperproliferative skin conditions such as psoriasis [2]. The dihydrochloride salt form enables direct aqueous dosing in cell-based assays, eliminating the DMSO solubility limitations that frequently confound differentiation readouts in long-duration (5–14 day) culture protocols .

GPCR Ligand Selectivity

Published selectivity profiling of a pyridylmorpholine derivative bearing the 2-morpholinyl substructure demonstrated exclusive 5HT₂B receptor engagement (IC₅₀ = 22 nM binding; 54 nM functional) with complete absence of activity across 161 GPCRs and 302 kinases [3]. This precedent positions 2-(6-methylpyridin-2-yl)morpholine as a privileged starting fragment for GPCR-focused libraries where polypharmacology is intentionally minimized, as required for chemogenomic probe development or for targets where off-target receptor activation poses safety risks (e.g., 5HT₂B agonism and valvulopathy) [4].

Antimalarial Lead Optimization

The 2025 SAR study of pyridylmorpholine derivatives against malaria and the 2022 antiplasmodial evaluation of morpholine analogs provide a validated screening framework into which 2-(6-methylpyridin-2-yl)morpholine can be directly incorporated [5][6]. The compound's dihydrochloride salt solubility profile is compatible with standard P. falciparum culture conditions (RPMI 1640 medium, aqueous supplementation), and the 6-methyl substitution offers a synthetic handle for further derivatization to explore the pyridine substitution vector identified in the published SAR campaign [5].

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